1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride
Description
1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride is a chemical compound known for its unique structure and properties It features an adamantane core, which is a tricyclic hydrocarbon, bonded to a diethylamino group and an ethanol moiety
Properties
IUPAC Name |
1-(1-adamantyl)-2-(diethylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO.ClH/c1-3-17(4-2)11-15(18)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-15,18H,3-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCPHMVJCKQUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C12CC3CC(C1)CC(C3)C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.
Introduction of the Diethylamino Group: The adamantane core is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.
Addition of the Ethanol Moiety: The final step involves the reaction of the intermediate product with ethanol in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of adamantanone or adamantanal.
Reduction: Formation of adamantylamines or adamantyl alcohols.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific properties, such as high thermal stability and rigidity.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with various biological receptors, while the diethylamino group can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(1-Adamantyl)ethylamine hydrochloride
- N-(1-Adamantyl)-N-ethylamine hydrochloride
Comparison: 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride is unique due to the presence of both the diethylamino group and the ethanol moiety, which confer distinct chemical and biological properties. In contrast, similar compounds like 1-(1-Adamantyl)ethylamine hydrochloride and N-(1-Adamantyl)-N-ethylamine hydrochloride may lack one or both of these functional groups, resulting in different reactivity and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
